Sildenafil, a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), is widely recognized for its effectiveness in treating erectile dysfunction and has also been used for pulmonary arterial hypertension12. The drug operates through the nitric oxide (NO)-cGMP pathway, which is essential for inducing smooth muscle relaxation and subsequent penile erection1. Beyond its primary applications, sildenafil has been explored for potential benefits in other medical conditions, including bronchopulmonary dysplasia, multiple sclerosis, and even in promoting adipogenesis345.
Sildenafil's mechanism of action is centered on the inhibition of PDE5, an enzyme that breaks down cGMP within the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis2. The inhibition of PDE5 by sildenafil results in increased levels of cGMP, leading to smooth muscle relaxation and vasodilation. This process is initiated by the release of NO during sexual stimulation, which then activates guanylate cyclase, an enzyme that produces cGMP12. The elevated cGMP levels cause relaxation of the corpus cavernosum smooth muscle, allowing for increased blood flow and erection. Sildenafil's selectivity for PDE5 is crucial, as it minimizes the potential for side effects by not significantly affecting other PDE isozymes7.
The primary application of sildenafil is in the treatment of erectile dysfunction, where it enhances the neurogenic relaxation of human corpus cavernosum (HCC) tissue, thereby facilitating penile erection7. It is also used to treat pulmonary arterial hypertension by inducing vasodilation in the pulmonary vasculature, reducing pulmonary vascular resistance, and relieving symptoms2.
Sildenafil has been studied for its interactions with blood-pressure-lowering drugs. It potentiates the hypotensive effects of organic nitrates, which can lead to contraindications in patients using nitrates1. However, when coadministered with the calcium antagonist amlodipine, sildenafil produced additive reductions in blood pressure without causing significant adverse effects1.
In a mouse model of multiple sclerosis, sildenafil was found to reduce clinical symptoms and neuropathology. It decreased immune cell infiltration and microglial activation while promoting remyelination and increasing regulatory T cells, suggesting neuroprotective and anti-inflammatory effects4.
Sildenafil has shown promise in alleviating bronchopulmonary dysplasia in neonatal rats by activating the hypoxia-inducible factor signaling pathway, which may improve pulmonary function and vascularization in the lungs5.
The vasodilatory effects of sildenafil extend to the ocular vasculature, where it has been observed to increase blood flow velocity in the retrobulbar and choroidal circulation, potentially impacting conditions related to ocular blood flow6.
Interestingly, sildenafil has been found to promote adipogenesis in preadipocytes through a PKG pathway, indicating a role in fat cell development and glucose uptake, which could have implications for metabolic research3.
In vivo studies have shown that sildenafil stimulates Leydig cell steroidogenesis via the cAMP/cGMP signaling pathway, increasing testosterone production and potentially affecting reproductive health8.
Sildenafil has been reported to reverse ABCB1- and ABCG2-mediated chemotherapeutic drug resistance, suggesting a role in enhancing the efficacy of cancer treatments by inhibiting these drug transporters9.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7